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Introduction

Targeted DNA and RNA sequencing have become indispensable tools in modern biological
research and drug development. These methodologies allow for the focused investigation of
specific genomic regions of interest, enabling highly sensitive and cost-effective analysis of
genetic variation. Standard sequencing protocols have been well-established, but innovations
in nucleotide chemistry, particularly the use of modified deoxynucleotide triphosphates (ANTPs)
and dideoxynucleotide triphosphates (ddNTPs), are paving the way for novel applications with
improved accuracy and efficiency.

This document provides detailed application notes and protocols for two such innovative
targeted sequencing approaches:

e ClickSeq™ and Tiled-ClickSeq™: A targeted RNA sequencing method utilizing 3'-azido-2',3'-
dideoxynucleotides (azido-ddNTPs) for fragmentation-free library preparation with
significantly reduced chimera formation.[1][2][3][4][5][6]
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e Selenium-Enhanced Targeted PCR: A method for increasing the specificity and sensitivity of
PCR-based targeted sequencing through the incorporation of selenium-modified dNTPs.

These protocols are designed to provide researchers, scientists, and drug development
professionals with the necessary information to understand, evaluate, and implement these
advanced techniques in their own laboratories.

Application Note 1: ClickSeq™ and Tiled-ClickSeq™

for Targeted RNA Sequencing
Overview

ClickSeg™ is a novel method for next-generation sequencing (NGS) library preparation that
employs "click chemistry" for the ligation of sequencing adapters, rather than traditional
enzymatic reactions.[4][5] A key feature of this technique is the use of 3'-azido-2',3'-
dideoxynucleotides (azido-ddNTPs) to induce stochastic chain termination during reverse
transcription. This process generates cDNA fragments of varying lengths without the need for
mechanical or enzymatic fragmentation of the initial RNA sample.[3][4][6]

Tiled-ClickSeg™ is an adaptation of this method specifically for targeted sequencing. It utilizes
multiple "tiled" primers that are designed to anneal at regular intervals along a specific RNA
target, such as a viral genome.[7][8][9][10][11] This approach allows for the complete and
targeted amplification of long RNA molecules.

Key Advantages of ClickSeq™ and Tiled-ClickSeq™

o Ultra-low Artifactual Chimera Formation: By eliminating the need for fragmentation and
enzymatic ligation, ClickSeq™ significantly reduces the formation of chimeric sequences,
which are a common artifact in standard RNA-seq library preparation.[4][12] This is
particularly advantageous for studying viral recombination and other rare fusion events.[3][4]

o Fragmentation-Free Library Preparation: The stochastic termination by azido-ddNTPs
obviates the need for a separate RNA fragmentation step, simplifying the workflow and
preserving the integrity of the input RNA.[1][2][3][5]

o Simplified Workflow: The use of click chemistry for adapter ligation is highly efficient and
specific, leading to a more streamlined and robust protocol.[5]
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o Targeted Sequencing with a Single Primer Pool: Tiled-ClickSegq™ allows for the targeted

sequencing of long RNAs using a single pool of forward primers, simplifying assay design

compared to paired-primer strategies.[7][8][10]

Standard RNA-Seq
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Experimental Workflow: Tiled-ClickSeq™

© 2026 BenchChem. All rights reserved.

3/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8478411/
https://elifesciences.org/articles/68479
https://www.researchgate.net/publication/350000164_Tiled-ClickSeq_for_targeted_sequencing_of_complete_coronavirus_genomes_with_simultaneous_capture_of_RNA_recombination_and_minority_variants/fulltext/604ac07745851543166f2715/Tiled-ClickSeq-for-targeted-sequencing-of-complete-coronavirus-genomes-with-simultaneous-capture-of-RNA-recombination-and-minority-variants.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4523409/
https://www.baseclick.eu/product/rna-clickseq-library-prep-kit/
https://www.clickseqtechnologies.com/technologies
https://en.wikipedia.org/wiki/ClickSeq
https://www.baseclick.eu/product/rna-clickseq-library-prep-kit/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931309?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Reverse Transcription Adapter Ligation

Library Amplification & Sequencing

Click Ligation g PCR Amplification Read N
v [ (CurAC) [Tnazo\e Linked ssDNA]»—l{ e Library
ly Terminated
ido-cONA Fragments | || CONA Purification

5-Alkyne-Modified
i5 Adapter

Click to download full resolution via product page

Caption: Tiled-ClickSeq™ Experimental Workflow.

Experimental Protocol: Tiled-ClickSeq™ for Targeted
Viral Genome Sequencing

This protocol is a generalized procedure based on published methods.[7][8][10] Optimization
may be required for different RNA targets and sample types.

1. Reverse Transcription with Stochastic Termination

» Reaction Setup: In a sterile, nuclease-free tube, combine the following:

[e]

Viral RNA template (10-100 ng)

o

Tiled forward primer pool (1 uM final concentration)

[¢]

dNTP mix (final concentration of each dNTP, e.g., 500 uM)

[¢]

Azido-ddNTP mix (the ratio of azido-ddNTP to dNTP will determine the average fragment
length; start with a ratio of 1:1000 and optimize as needed)
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o Reverse transcriptase buffer (1x)

o DTT (as recommended for the reverse transcriptase)
o RNase inhibitor

o Reverse transcriptase enzyme

o Nuclease-free water to the final volume

 Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's
recommendations (e.g., 50°C for 60 minutes).

o Enzyme Inactivation: Inactivate the reverse transcriptase by heating (e.g., 70°C for 15
minutes).

2. cDNA Purification

» Purify the single-stranded cDNA fragments using a suitable method, such as magnetic beads
(e.g., AMPure XP) or a spin column-based kit, to remove unincorporated primers, dNTPs,
and azido-ddNTPs. Elute the purified cDNA in nuclease-free water.

3. Click Ligation of Sequencing Adapter
e Reaction Setup: In a sterile tube, combine the following:

Purified 3'-azido-cDNA

o

[¢]

5'-alkyne-modified i5 sequencing adapter (with or without a Unique Molecular Identifier,
UMI)

[¢]

Copper(l) catalyst (e.g., pre-mixed with a stabilizing ligand)

Click reaction buffer

o

Nuclease-free water to the final volume

[e]

¢ Incubation: Incubate the reaction at room temperature for 30-60 minutes.
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4. Purification of Ligated Product

» Purify the click-ligated single-stranded DNA using magnetic beads or a spin column to
remove unligated adapters and reaction components.

5. PCR Amplification
e Reaction Setup: In a sterile tube, combine the following:
o Purified click-ligated ssDNA
o {7 indexing primer
o Aforward primer that anneals to the 5' end of the ligated adapter
o High-fidelity DNA polymerase and buffer
o dNTP mix
o Nuclease-free water to the final volume

e PCR Cycling: Perform PCR with an initial denaturation step, followed by an optimized
number of cycles of denaturation, annealing, and extension, and a final extension step. The
number of cycles should be minimized to avoid PCR duplicates.

6. Library Quantification and Sequencing

e Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size
distribution using a bioanalyzer.

e Pool and sequence the library on an lllumina platform.

Application Note 2: Selenium-Enhanced Targeted

PCR for Improved Specificity
Overview
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For targeted sequencing applications that rely on PCR for the initial enrichment of target
regions, the specificity of the PCR amplification is critical. Off-target amplification can lead to
wasted sequencing reads and reduced sensitivity for detecting low-frequency variants. The use
of selenium-modified dNTPs (Se-dNTPs) in the PCR reaction has been shown to significantly
enhance amplification specificity.

The proposed mechanism for this enhancement is that the larger selenium atom, replacing an
oxygen atom in the phosphate backbone, stalls the DNA polymerase. This pause provides
more time for the polymerase's proofreading activity to identify and excise incorrectly
incorporated nucleotides, thereby reducing mispriming and non-specific amplification.

Key Advantages of Selenium-Enhanced PCR

 Increased Specificity: Se-dNTPs can suppress the formation of non-specific PCR products
by over 240-fold.

o Enhanced Sensitivity: By reducing background amplification, Se-dNTPs can improve the
detection of low-copy number targets.

o Simplified PCR Optimization: The use of Se-dNTPs can make PCR more robust and reduce
the need for extensive optimization of primer design and annealing temperatures.

Data Presentation: By-product Suppression with Se-
dNTPs

Approximate Fold Suppression of By-

DNA Polymerase .
products with Se-dNTPs
Vent (exo-) 19.7
Vent 9.0
LA Taq 61.6
Phusion 9.8

Data adapted from publicly available research.
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Experimental Workflow: Targeted PCR with Se-dNTPs
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Caption: Workflow for Selenium-Enhanced Targeted PCR.

Experimental Protocol: Targeted PCR with Se-dNTPs

This protocol provides general guidelines for incorporating Se-dNTPs into a targeted PCR
workflow. The optimal concentration of Se-dNTPs and the ratio to standard dNTPs may need to
be determined empirically.

1. PCR Reaction Setup

e Two main strategies can be employed:
o Replacement: Replace one of the four standard dNTPs with its corresponding Se-dNTP.
o Supplementation: Add all four Se-dNTPs to the standard dNTP mix.

o Example Reaction Mix (Supplementation Strategy):

o Genomic DNA template (1-100 ng)
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o Forward primer (0.1-0.5 uM)
o Reverse primer (0.1-0.5 uM)
o Standard dNTP mix (e.g., 200 uM each)
o Se-dNTP mix (e.g., 50 uM each)
o High-fidelity DNA polymerase and buffer (with MgClI2)
o Nuclease-free water to the final volume
. Thermal Cycling

Use a standard thermal cycling program, which may not require significant modification from
a protocol using only standard dNTPs.

o Initial Denaturation: 95-98°C for 30 seconds to 2 minutes.
o Cycling (25-35 cycles):
» Denaturation: 95-98°C for 10-30 seconds.
» Annealing: 55-65°C for 15-30 seconds (primer Tm dependent).
» Extension: 72°C, with time dependent on amplicon length and polymerase speed.
o Final Extension: 72°C for 5-10 minutes.
. Product Analysis and Purification

Analyze the PCR product on an agarose gel to confirm the presence of a single, specific
band of the expected size.

Purify the PCR product using a gel extraction kit or magnetic beads to remove primers,
dNTPs, and Se-dNTPs.

. Downstream Applications
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o The purified, high-specificity amplicon is now ready for downstream applications, including:
o NGS library preparation (e.g., end-repair, A-tailing, and adapter ligation).

o Sanger sequencing for validation.

Conclusion

The use of modified ddNTPs and dNTPs offers exciting possibilities for enhancing targeted
sequencing protocols. ClickSeq™ and its targeted variant, Tiled-ClickSeq™, provide a powerful
method for RNA sequencing with exceptionally low rates of artifactual chimeras, making it ideal
for applications where the detection of rare events is crucial. Selenium-enhanced PCR offers a
straightforward approach to improving the specificity and sensitivity of PCR-based targeted
sequencing, leading to higher quality data and more reliable results. By incorporating these
advanced methodologies, researchers, scientists, and drug development professionals can
push the boundaries of targeted sequencing and gain deeper insights into the complexities of
the genome and transcriptome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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